4-methyl-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is likely a complex organic molecule with multiple functional groups. It appears to contain a nitro group (-NO2), an amide group (CONH2), a pyrrole ring, and a quinoline ring. These functional groups could potentially confer a variety of chemical properties and reactivities to the molecule .
Molecular Structure Analysis
The molecule’s structure is likely to be fairly rigid due to the presence of the ring systems. The different functional groups would have different electron densities and could participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure and the nature of its functional groups. For example, the presence of polar functional groups like the nitro and amide groups could make the compound soluble in polar solvents .Scientific Research Applications
Polymorphs and Salts Characterization
Research by Khakhlary and Baruah (2014) on polymorphs and salts of a structurally similar compound, 4-nitro-N-(quinolin-8-yl)benzamide, revealed differences in packing patterns, hydrogen bonding, and π-interactions across different polymorphs. This study provides insights into the solid-state chemistry of nitro-quinoline derivatives, which may have implications for the development of materials with specific crystallographic properties (Khakhlary & Baruah, 2014).
Oxidation and Chemical Reactivity
Staško et al. (2014) explored the oxidation of quinolone derivatives, highlighting their chemical reactivity and potential for generating nitroxide radicals. Although not directly related, this research underlines the broader reactivity patterns of quinoline derivatives, which might be relevant for designing novel compounds or understanding the metabolism of similar chemical entities (Staško et al., 2014).
Antibacterial Activity
Largani et al. (2017) synthesized a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, demonstrating significant antibacterial activity. This suggests that derivatives of pyrroloquinoline might possess useful biological activities, potentially including the compound (Largani et al., 2017).
Anticancer Activity
Hadiyal et al. (2020) reported the synthesis of polysubstituted 4H-pyran derivatives with demonstrated anticancer activity. The presence of nitro groups and the structural complexity of these compounds suggest potential for exploring similar features in other chemical entities for anticancer applications (Hadiyal et al., 2020).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methyl-3-nitro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c1-11-4-5-13(9-16(11)22(25)26)19(24)20-15-7-12-3-2-6-21-17(23)10-14(8-15)18(12)21/h4-5,7-9H,2-3,6,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPDSFJAVQPDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.